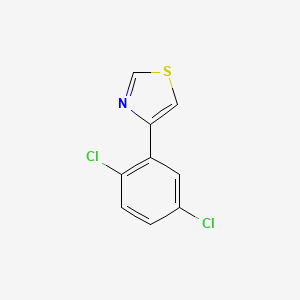

4-(2,5-Dichlorophenyl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

383145-59-3 |

|---|---|

Molekularformel |

C9H5Cl2NS |

Molekulargewicht |

230.11 g/mol |

IUPAC-Name |

4-(2,5-dichlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H |

InChI-Schlüssel |

WURXUFSIVZTPBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2,5 Dichlorophenyl Thiazole Derivatives

General Synthetic Approaches for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 4-(2,5-dichlorophenyl)thiazole derivatives. Several classical and modern synthetic methods are employed for this purpose, with the Hantzsch thiazole synthesis and cyclization reactions of thiosemicarbazones being particularly noteworthy.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis is a cornerstone method for the formation of thiazole rings. ijpsjournal.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.org In the context of synthesizing this compound, the key starting materials would be a 2-halo-1-(2,5-dichlorophenyl)ethan-1-one and a suitable thioamide.

The reaction proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring. ijpsjournal.com Adaptations of this method may involve the use of different catalysts or reaction conditions to improve yields and purity. For instance, the reaction can be carried out in various solvents, and the choice of base can influence the reaction rate and outcome. ijper.org

A general representation of the Hantzsch synthesis for a 4-arylthiazole is depicted below:

Scheme 1: General Hantzsch Thiazole Synthesis| Reactant 1 | Reactant 2 | Product |

|---|

Cyclization Reactions of Thiosemicarbazones with Phenacyl Bromides

Another versatile method for synthesizing thiazole derivatives involves the cyclization of thiosemicarbazones with α-haloketones, such as phenacyl bromides. mdpi.comgrafiati.com This approach is particularly useful for introducing substituents at the 2-position of the thiazole ring. The reaction begins with the formation of a thiosemicarbazone by reacting a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. ijper.org

The resulting thiosemicarbazone is then treated with a phenacyl bromide derivative. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiosemicarbazone on the electrophilic carbon of the phenacyl bromide, leading to an intermediate that subsequently undergoes cyclization and elimination to form the thiazole ring. mdpi.com This method allows for the synthesis of a wide array of 2-hydrazinyl-4-arylthiazole derivatives, which can be further modified. ijpsjournal.com For the synthesis of the target compound, a thiosemicarbazide would be reacted with an appropriate precursor, followed by cyclization with 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one. ijper.org

Strategies for Incorporating the 2,5-Dichlorophenyl Moiety at Position 4

The introduction of the 2,5-dichlorophenyl group specifically at the C4 position of the thiazole ring is a critical step that defines the target scaffold. This is typically achieved by using a precursor that already contains this moiety.

In the Hantzsch synthesis, the key precursor is 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one or a related α-haloketone. The reaction of this specific ketone with a thioamide or thiourea (B124793) directly places the 2,5-dichlorophenyl group at the desired C4 position of the resulting thiazole. ijper.orgsmolecule.com

Similarly, in the thiosemicarbazone cyclization method, 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one serves as the phenacyl bromide derivative. Its reaction with a pre-formed thiosemicarbazone leads to the formation of a this compound derivative. grafiati.com The presence of the two chlorine atoms on the phenyl ring can influence the reactivity of the ketone and may require optimization of the reaction conditions. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack. nih.gov

Derivatization Strategies at Other Positions of the Thiazole Ring (e.g., C2, C5)

Once the this compound core is assembled, further chemical diversity can be introduced by modifying other positions on the thiazole ring, primarily the C2 and C5 positions.

Formation of Amide and Aceto-Hydrazide Derivatives

The C2 position of the thiazole ring is a common site for derivatization, especially when a 2-aminothiazole (B372263) is used as a starting material or is generated in the initial synthesis. The amino group at C2 is nucleophilic and can readily react with various electrophiles. vulcanchem.com

Amide derivatives can be synthesized by reacting the 2-amino-4-(2,5-dichlorophenyl)thiazole with acyl chlorides or carboxylic anhydrides. This reaction forms a stable amide bond, allowing for the introduction of a wide range of substituents.

Aceto-hydrazide derivatives can be prepared from a 2-hydrazinyl-4-(2,5-dichlorophenyl)thiazole intermediate. ijpsjournal.com This intermediate can be obtained, for example, through the cyclization of a thiosemicarbazone. The hydrazinyl group can then be acylated, for instance with chloroacetyl chloride, to form a hydrazide, which can be further elaborated. ijpsjournal.com These derivatives are valuable precursors for the synthesis of more complex heterocyclic systems.

Table 1: Examples of C2-Derivatization Reactions

| Starting Material | Reagent | Derivative Type |

|---|---|---|

| 2-Amino-4-(2,5-dichlorophenyl)thiazole | Acyl Chloride | Amide |

Synthesis of Fused Thiazole Systems

The this compound scaffold can serve as a building block for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups at the C2 and C5 positions of the thiazole ring.

Imidazo[2,1-b]thiazoles: These fused systems can be synthesized from 2-aminothiazole derivatives. For instance, the reaction of 2-amino-4-(2,5-dichlorophenyl)thiazole with an α-haloketone can lead to the formation of an imidazo[2,1-b]thiazole (B1210989) structure. researchgate.netnih.gov The nitrogen atoms of the 2-amino group and the thiazole ring participate in the cyclization.

Thiazole-Fused Bisnoralcohols: While specific examples starting directly from this compound are not detailed in the provided context, the general strategy involves the reaction of a suitable steroidal precursor, like an epoxyketone derivative of bisnoralcohol, with a thiourea derivative. nih.govnih.govnih.gov This suggests a potential pathway where a functionalized this compound could be incorporated into a larger steroidal framework. nih.govnih.gov

Thiazolo[4,5-d]pyrimidines: The synthesis of these fused systems often starts from a functionalized pyrimidine (B1678525) ring which is then fused with a thiazole ring, or vice versa. researchgate.netnih.gov For example, a 4-aminothiazole-5-carbonitrile derivative could be a key intermediate. The amino and cyano groups can react with a one-carbon synthon, such as formic acid or formamide, to construct the fused pyrimidine ring. Alternatively, a suitably substituted pyrimidine can be used as a starting material to build the thiazole ring. researchgate.net

Table 2: Fused Heterocyclic Systems Derived from Thiazoles

| Fused System | General Precursor | Key Reaction Type |

|---|---|---|

| Imidazo[2,1-b]thiazole | 2-Aminothiazole | Cyclocondensation |

| Thiazole-Fused Bisnoralcohol | Epoxyketone + Thiourea | Cyclization |

Preparation of Thiazole-Chalcone Hybrids

The synthesis of thiazole-chalcone hybrids is a significant area of investigation, primarily achieved through the Claisen-Schmidt condensation. nih.govresearchgate.nettandfonline.com This reaction typically involves the base-catalyzed condensation of an acetyl-substituted thiazole with an aromatic aldehyde. In the context of this compound, the key intermediate is 2-acetyl-4-(2,5-dichlorophenyl)thiazole. While direct synthesis of this specific intermediate is not widely documented, it can be conceptually prepared via Friedel-Crafts acylation of this compound. sigmaaldrich.combyjus.comsavemyexams.commasterorganicchemistry.com

The general synthetic approach for the chalcones involves reacting the acetylthiazole derivative with various substituted aromatic aldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol (B145695). tandfonline.comclockss.org The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. The versatility of this method allows for the introduction of a wide range of substituents on the aromatic ring of the chalcone (B49325), thereby enabling the generation of a library of diverse compounds.

For instance, the reaction of a 4-acetylthiazole derivative with different aromatic aldehydes has been shown to produce a series of thiazolyl chalcones. clockss.org One study reported the synthesis of chalcones with a 2,4-dichlorophenyl substituent, which demonstrated notable biological activity. clockss.org This suggests that a similar approach using 2-acetyl-4-(2,5-dichlorophenyl)thiazole would yield a corresponding series of chalcone hybrids.

Table 1: Representative Synthesis of Thiazole-Chalcone Hybrids via Claisen-Schmidt Condensation

| Entry | Thiazole Reactant | Aldehyde | Product |

| 1 | 2-acetyl-4-(2,5-dichlorophenyl)thiazole | Benzaldehyde | (E)-1-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-phenylprop-2-en-1-one |

| 2 | 2-acetyl-4-(2,5-dichlorophenyl)thiazole | 4-Methoxybenzaldehyde | (E)-1-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 3 | 2-acetyl-4-(2,5-dichlorophenyl)thiazole | 4-Nitrobenzaldehyde | (E)-1-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Incorporation of Other Heterocyclic Moieties (e.g., Triazole, Pyrazole, Thiophene)

The structural diversity of this compound derivatives can be significantly enhanced by the incorporation of other heterocyclic rings, such as triazoles, pyrazoles, and thiophenes. These hybrid molecules are of interest due to the combined biological potential of the individual heterocyclic systems. researchgate.net

Triazole Hybrids: The synthesis of thiazole-triazole hybrids can be achieved through various strategies. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.com This would typically involve a this compound derivative bearing either an azide (B81097) or an alkyne functionality, which is then reacted with a corresponding triazole precursor. Another approach involves the cyclization of a thiazole carbohydrazide (B1668358) with appropriate reagents. For example, a 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide has been used to synthesize triazole derivatives under microwave irradiation. smolecule.com A similar strategy could be envisioned starting from a this compound carbohydrazide.

Pyrazole Hybrids: Pyrazole moieties are often introduced by the reaction of a thiazole-chalcone hybrid with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govresearchgate.netmdpi.comacs.org The α,β-unsaturated ketone system of the chalcone acts as a Michael acceptor, followed by cyclization and dehydration to form the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole. For example, chalcones have been reacted with hydrazine hydrate in refluxing ethanol to yield pyrazoline derivatives. nih.govmdpi.com A notable example, though with a different dichlorophenyl substitution pattern, is the synthesis of 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole, which highlights the feasibility of creating such complex hybrid structures. researchgate.netacs.org

Thiophene (B33073) Hybrids: The Gewald reaction is a powerful tool for the synthesis of thiophene rings and can be adapted to create thiazole-thiophene hybrids. tandfonline.comworktribe.comnih.govnih.govumich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. To synthesize a thiophene derivative attached to the this compound core, a suitably functionalized thiazole could be used as one of the starting materials. For instance, a thiazole derivative bearing an active methylene (B1212753) group could react with an α-haloketone and sodium sulfide. While direct examples with the this compound scaffold are scarce, the synthesis of (2,5-dichloro-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine hydrochloride has been reported, indicating the possibility of linking these two heterocycles. sigmaaldrich.com

Synthesis of Thiazole-Containing Acid Derivatives

The introduction of acidic functional groups, such as carboxylic acids and their derivatives (e.g., amides), onto the this compound scaffold provides another avenue for chemical modification. These derivatives can serve as key intermediates for further functionalization.

The synthesis of thiazole-carboxylic acids can be achieved through various methods. For example, the hydrolysis of a corresponding ester or nitrile precursor is a common route. A relevant example is the synthesis of 4-(3,4-dichlorophenyl)thiazole-2-carboxylic acid. figshare.com A similar approach could be applied to synthesize this compound-2-carboxylic acid or its 5-carboxy isomer.

The resulting carboxylic acid can then be converted into a variety of derivatives. For instance, treatment with thionyl chloride or oxalyl chloride would yield the corresponding acid chloride, which is a versatile intermediate for the synthesis of amides and esters. researchgate.netmdpi.com Reaction of the acid chloride with various primary or secondary amines would lead to a library of N-substituted this compound-carboxamides. nih.govresearchgate.netmdpi.com A series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their biological activity, demonstrating the utility of this synthetic strategy. researchgate.netmdpi.com

Table 2: Synthesis of Thiazole-Carboxamide Derivatives

| Thiazole Acid | Amine | Product |

| This compound-2-carboxylic acid | Aniline | N-phenyl-4-(2,5-dichlorophenyl)thiazole-2-carboxamide |

| This compound-5-carboxylic acid | Benzylamine | N-benzyl-4-(2,5-dichlorophenyl)thiazole-5-carboxamide |

| This compound-2-carboxylic acid | Piperidine | (4-(2,5-dichlorophenyl)thiazol-2-yl)(piperidin-1-yl)methanone |

Advanced Synthetic Techniques and Methodologies

To enhance the efficiency and diversity of synthetic routes towards this compound derivatives, advanced techniques such as one-pot multicomponent reactions and innovative energy sources are being explored.

One-Pot and Multi-Component Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular complexity in a single step. acs.orgaksci.comnih.gov The Hantzsch thiazole synthesis, a classic method for thiazole formation, can be adapted into a one-pot procedure. For example, a multicomponent synthesis of thiazole derivatives has been achieved by reacting an α-haloketone, thiourea, and an o-hydroxybenzaldehyde in a single pot. smolecule.com

A model one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the potential for rapid and efficient library generation. acs.org While specific applications to the this compound core are not extensively reported, the general principles of MCRs can be applied. For instance, a one-pot reaction involving 1-(2,5-dichlorophenyl)-2-haloethan-1-one, a thioamide, and a third component could potentially lead to highly substituted this compound derivatives.

Exploration of Innovative Methodologies for Enhancing Structural Diversity

The exploration of innovative synthetic methodologies, such as microwave-assisted synthesis, ultrasound irradiation, and flow chemistry, is paving the way for more efficient and sustainable routes to thiazole derivatives. smolecule.comfigshare.comijnc.irresearchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles and triazoles. smolecule.comias.ac.in The synthesis of thiazole-chalcone hybrids and thiazole-triazole hybrids are examples of reactions that can be accelerated under microwave irradiation. smolecule.com

Ultrasound-assisted synthesis is another green chemistry approach that can promote reactions through acoustic cavitation. researchgate.netacs.orgnih.govsciforum.net The synthesis of thiazole derivatives has been successfully carried out using ultrasound irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.govresearchgate.netthieme-connect.comresearchgate.net The continuous flow synthesis of thiazole derivatives has been reported, demonstrating the potential of this technology for the rapid and automated synthesis of compound libraries. nih.govresearchgate.netthieme-connect.com For example, a sequential Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reaction has been performed in a continuous flow microreactor system to produce highly functionalized thiazole derivatives in high yields and short reaction times. nih.gov

These advanced methodologies hold great promise for the future synthesis of this compound derivatives, enabling the rapid exploration of chemical space and the generation of novel compounds with diverse structural features.

Structural Elucidation and Conformational Analysis of 4 2,5 Dichlorophenyl Thiazole Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of newly synthesized 4-(2,5-dichlorophenyl)thiazole derivatives. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information.

The ¹H-NMR spectrum reveals characteristic signals for the aromatic protons on the dichlorophenyl ring and the lone proton on the thiazole (B1198619) ring. tandfonline.com The amino group protons typically appear as a broad singlet. tandfonline.com In the ¹³C-NMR spectrum, distinct resonances are observed for each carbon atom, including the carbon atoms of the thiazole ring and the dichlorophenyl ring. tandfonline.comresearchgate.net The chemical shifts are influenced by the electronic environment of each nucleus, providing definitive structural proof. tandfonline.comasianpubs.org

Table 1: Representative NMR Data for a Dichlorophenylthiazole Derivative Data for 4-(2,4-Dichlorophenyl)thiazol-2-amine in DMSO-d₆ tandfonline.com

| Nucleus | Chemical Shift (δ/ppm) | Description |

| ¹H-NMR | 8.6 | Broad singlet, 2H (-NH₂) |

| 7.79 | Doublet, 1H (Aromatic H) | |

| 7.71 | Doublet, 1H (Aromatic H) | |

| 7.57 | Doublet of doublets, 1H (Aromatic H) | |

| 7.14 | Singlet, 1H (Thiazole H) | |

| ¹³C-NMR | 169.21 | Thiazole C2 |

| 135.40, 134.92, 132.87 (2C), 129.65, 127.81, 127.58 | Aromatic Carbons | |

| 108.13 | Thiazole C5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In derivatives of this compound, characteristic absorption bands confirm the presence of the thiazole and dichlorophenyl moieties.

For example, in N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide , strong absorption bands are observed for the amide functional group, with a C=O stretching vibration near 1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. The IR spectra of related dichlorophenylthiazole compounds also show characteristic peaks for C=N and C-Cl bonds, further confirming their structure. derpharmachemica.com

Table 2: Characteristic IR Absorption Bands for a this compound Derivative Data for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| Amide N-H | Stretch | ~3300 | researchgate.net |

| Amide C=O | Stretch | ~1680 | researchgate.net |

| Thiazole C=N | Stretch | ~1585 | derpharmachemica.com |

| Aryl C-Cl | Stretch | ~750 | derpharmachemica.com |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For dichlorinated compounds like this compound derivatives, mass spectrometry is particularly useful for confirming the presence of two chlorine atoms due to their characteristic isotopic pattern (³⁵Cl and ³⁷Cl). This results in distinctive M+, [M+2]+, and [M+4]+ peaks with a predictable intensity ratio. For instance, the mass spectrum of 4-(2,4-dichlorophenyl)thiazol-2-amine shows a prominent [M+H]⁺ peak at m/z 245.00 and an [M+H+2]⁺ peak at m/z 247.00, consistent with the presence of two chlorine atoms. tandfonline.com Direct Analysis in Real Time (DART) mass spectrometry has also been used to identify the molecular ion in related derivatives. derpharmachemica.com

Infrared (IR) Spectroscopy

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

X-ray analysis of derivatives of this compound allows for the precise determination of the molecule's conformation, particularly the relative orientation of the phenyl and thiazole rings. This is quantified by the dihedral angle between the planes of the two rings.

In a study of 2-Amino-4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole , the dihedral angle between the substituted phenyl ring and the thiazole ring was determined to be 47.1(3)°. researchgate.net This non-planar arrangement indicates a significant twist between the two aromatic systems. For comparison, the parent 2-amino-4-phenylthiazole (B127512) is nearly planar, with a corresponding dihedral angle of only 6.2(3)°. The steric bulk and electronic effects of the two chlorine atoms at the 2- and 5-positions of the phenyl ring are responsible for this pronounced conformational difference.

Table 3: Selected Dihedral Angles in Dichlorophenylthiazole Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

| 2-Amino-4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole | (2,5-Dichlorophenyl) — Thiazole | 47.1(3) | researchgate.net |

| 2-Amino-4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole | Thiazole — Triazole | 36.3(2) | researchgate.net |

| 4-{4-[(2,4-Dichlorophenyl)amino]pyrimidin-2-yl}-N,N-dimethyl-1,3-thiazol-2-amine | Thiazole — Pyrimidine (B1678525) | 6.48(7) | nih.gov |

The way molecules pack together in a crystal is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. X-ray diffraction analysis maps these interactions precisely.

Determination of Molecular Conformation and Dihedral Angles

Computational Methods for Structural and Conformational Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound and its derivatives. These methods allow for the detailed exploration of molecular geometries, conformational landscapes, and electronic distributions, offering insights that complement experimental data. Techniques such as geometry optimization and Density Functional Theory (DFT) are central to understanding the relationship between the structure of these compounds and their chemical behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole derivatives, this is crucial for understanding their conformational preferences and intramolecular interactions.

Theoretical studies on related dichlorophenyl-thiazole compounds, such as 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, have been performed using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G(d,p) basis set. scispace.com The process often starts with initial coordinates from experimental techniques like X-ray crystallography, which are then refined to find the global energy minimum. scispace.com

A common finding in the structural analysis of phenyl-thiazole systems is the non-coplanar orientation of the two rings. For instance, in optimized geometries of dichlorophenyl-N-(1,3-thiazol-2-yl)acetamides, the mean plane of the dichlorophenyl ring is found to be nearly perpendicular to the thiazole ring, resulting in a "sofa-shaped" structure. scispace.com This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring and the thiazole ring atoms.

The accuracy of these computational models is often validated by comparing calculated geometric parameters (bond lengths and angles) with experimental data from single-crystal X-ray diffraction. nih.gov In many cases, a strong correlation is observed, although minor discrepancies can occur. For example, calculated bond lengths may be slightly overestimated compared to experimental values, which is a known characteristic of the chosen level of theory and basis set. mdpi.com The table below illustrates a typical comparison of calculated and experimental geometric parameters for a related thiazole derivative, showcasing the general agreement between theoretical and experimental values.

Table 1: Comparison of Selected Calculated and Experimental Geometric Parameters for a Phenyl-Thiazole Derivative. Data presented is illustrative for a related class of compounds.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) | Difference |

|---|---|---|---|

| C-S Bond Length | 1.781 | 1.740 | +0.041 |

| C-N Bond Length | 1.385 | 1.372 | +0.013 |

| C-C (inter-ring) Bond Length | 1.482 | 1.475 | +0.007 |

| C-N-C Bond Angle | 109.5 | 109.2 | +0.3 |

| Phenyl-Thiazole Dihedral Angle | 85.2 | 88.6 | -3.4 |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of electronic properties that are fundamental to a molecule's reactivity and interactions. researchgate.net For this compound derivatives, DFT studies provide insights into their chemical stability, reactivity, and potential sites for molecular interactions.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For instance, DFT analysis of 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, a related halogenated compound, revealed a HOMO-LUMO gap of 4.24 eV, indicating significant chemical stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which help in quantifying the chemical behavior of the molecule. researchgate.netmdpi.com These descriptors provide a theoretical basis for understanding the molecule's reactivity profile.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are useful for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents.

The table below summarizes key electronic properties that can be derived from DFT calculations for thiazole derivatives.

Table 2: Electronic Properties and Global Reactivity Descriptors from DFT Calculations. This table describes the significance of various parameters obtained from DFT studies.

| Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Electronegativity | χ | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons. researchgate.net |

Computational Modeling and Theoretical Investigations of 4 2,5 Dichlorophenyl Thiazole Derivatives

Molecular Docking Simulations

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Interactions

Molecular docking studies have been pivotal in predicting how derivatives of 4-(2,5-dichlorophenyl)thiazole interact with various biological targets. These simulations reveal the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on thiazole (B1198619) derivatives have shown that the thiazole ring itself can form significant hydrogen bonds and π-π interactions with target proteins. nih.gov In the case of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, which include a dichlorophenyl moiety, docking studies have provided insights into their binding interactions, with halogen substitutions often enhancing biological activity due to increased electron-withdrawing effects. nih.govsciprofiles.com These predictive models are essential for optimizing the chemical structure of these derivatives to enhance their binding affinity and, consequently, their biological efficacy.

Identification and Validation of Potential Biological Targets

Computational docking has been instrumental in identifying and validating a range of biological targets for thiazole derivatives, including those with the this compound scaffold. These targets are often enzymes or receptors implicated in various diseases.

RAS p21 receptor: Docking studies on 2,4-disubstituted 1,3-thiazole derivatives have been conducted against the RAS p21 protein, a key regulator of cellular proliferation that is frequently mutated in cancers. jpionline.org The simulations help in identifying compounds that could potentially inhibit its activity by binding to its active site, with lower atomic contact energy indicating better binding affinity. jpionline.org

DNA Gyrase B: This bacterial enzyme is a well-established target for antibacterial agents. Thiazole derivatives have been investigated as potential inhibitors of DNA gyrase. als-journal.comnih.govmdpi.com For example, morpholine-based thiazole derivatives have demonstrated potent DNA gyrase inhibitory activity, which was supported by molecular docking data showing a better binding affinity compared to ciprofloxacin. als-journal.com Similarly, studies on chalcone-thiazole hybrids and other derivatives have identified them as potential DNA gyrase inhibitors. rsc.orgresearchgate.net

Isocitrate Lyase: This enzyme is crucial for the survival of certain pathogens, including Mycobacterium tuberculosis. Thiazole-chalcone hybrids have been docked against isocitrate lyase, with some compounds showing promising binding scores, suggesting their potential as antitubercular agents. proquest.commdpi.com

Topoisomerase IIa ATPase: As a vital enzyme in DNA replication and chromosome organization, Topoisomerase IIa is a key target for anticancer drugs. nih.gov Thiazole-chalcone hybrids have been evaluated in silico for their binding affinity towards the ATPase domain of this enzyme. proquest.commdpi.com While some derivatives showed binding, their affinity was generally lower than the standard drug, Methotrexate. proquest.commdpi.com

DprE1 enzyme: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for new antitubercular drugs. ajgreenchem.com Derivatives of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole have been docked against DprE1, with some compounds exhibiting potent binding affinities, suggesting their potential as antitubercular agents. nih.govsciprofiles.com

2,2-dialkylglycine decarboxylase: This enzyme is another potential target for antibacterial agents. A derivative, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, showed a remarkable docking score against this enzyme, indicating its potential antibacterial efficacy. nih.govbohrium.comresearcher.life

| Derivative Class | Biological Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 enzyme | -5.9 to -6.2 | nih.gov |

| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 | nih.gov |

| Thiazole-chalcone hybrids | Isocitrate Lyase | -7.2 to -7.3 | proquest.com |

| Thiazole-chalcone hybrids | Topoisomerase IIa ATPase | -8.2 to -9.3 | proquest.com |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA gyrase | Potent inhibition, better than ciprofloxacin | als-journal.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of newly designed molecules.

Development of Predictive Models for Biological Efficacy

QSAR models have been successfully developed for various series of thiazole derivatives to predict their biological efficacy, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govlaccei.orgresearchgate.net For instance, a 2D-QSAR model for a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors yielded a good correlation coefficient of 0.626, indicating its predictive power. laccei.org Similarly, QSAR studies on 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives as anticancer agents have produced models with high correlation coefficients (up to 0.92), confirming their efficiency in predicting anticancer activity. nih.gov For antimicrobial thiazole derivatives, both 2D and 3D-QSAR models have been developed, with a statistically significant 2D-QSAR model showing a high correlation (r² = 0.9521). researchgate.net These models are crucial for prioritizing compounds for synthesis and experimental testing. laccei.org

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be topological, electronic, geometric, or physicochemical in nature. researchgate.net For antimicrobial thiazole derivatives, 2D QSAR studies have revealed that the T_C_C_4 descriptor is a major contributor to activity against Gram-positive bacteria, while 3D QSAR models indicated that electrostatic effects predominantly determine binding affinities. researchgate.net In another study on 2,4-disubstituted thiazoles, the molecular connectivity index (2χv) and Kier's shape index (kα3) were identified as key parameters for antimicrobial activity. japsonline.com For anticancer thiazole derivatives targeting the c-Met receptor, descriptors such as van der Waals energy (EVDW), LogP, and molecular weight (MW) were found to be crucial in predicting their activity. nih.gov

| Activity | Key Descriptors | Reference |

|---|---|---|

| Antimicrobial (Gram+) | T_C_C_4, Electrostatic effects | researchgate.net |

| Antimicrobial | Molecular connectivity index (2χv), Kier's shape index (kα3) | japsonline.com |

| Anticancer (c-Met inhibition) | EVDW, LogP, αe, Pc, MW, MV, ɳ | nih.gov |

| Anti-inflammatory (5-LOX) | AATSC4c, AATSC8c, AATSC1p, GATS5s, etc. | laccei.org |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. nih.gov These simulations are often used to validate the results of molecular docking and to understand the thermodynamic properties of binding. nih.gov

MD simulations have been performed on various thiazole derivatives to investigate the stability of their complexes with biological targets. nih.govnih.gov For example, simulations of a thiazole derivative with the LasR protein of Pseudomonas aeruginosa were used to confirm the stability of the protein-ligand complex. nih.gov In another study, MD simulations of newly synthesized thiazole-pyridine hybrids targeting the main protease of SARS-CoV-2 were conducted to verify docking outcomes and understand the thermodynamic properties of binding. nih.gov The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, with stable values indicating a stable complex. rsc.org Binding free energy calculations, such as MM-GBSA, can also be performed to further confirm the stability of the docked complex. nih.gov These simulations are crucial for confirming that the predicted binding mode from docking is maintained in a dynamic environment, thus providing greater confidence in the potential of the compound as a therapeutic agent.

In Silico Pharmacokinetic and Drug-Likeliness Predictions (e.g., ADME studies using SwissADME, ADMESAR, ProToxII servers)

In contemporary drug discovery, the evaluation of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step. bohrium.com Early-stage assessment of these properties can significantly reduce the likelihood of late-stage clinical trial failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADME properties and drug-likeness of novel chemical entities. bohrium.comresearchgate.net Servers such as SwissADME, ADMESAR, and ProToxII are widely utilized for these predictive studies. rsc.org

For derivatives of this compound, particularly those explored as hybrid compounds like thiazole-chalcones, in silico tools are instrumental in forecasting their potential as drug candidates. rsc.orgnih.gov These platforms analyze the molecular structure to calculate various physicochemical and pharmacokinetic parameters. For instance, the SwissADME tool is frequently employed to evaluate properties related to lipophilicity, water solubility, and adherence to established drug-likeness rules such as Lipinski's rule of five. nih.govmdpi.com The presence of halogen-modified aryl rings, such as the dichlorophenyl group, is known to improve the kinetic properties of drug-like candidates. rsc.org

Studies on related thiazole-chalcone hybrids have utilized these servers to generate comprehensive ADMET (ADME and toxicity) profiles. rsc.org These analyses predict factors like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. The ProToxII server, for example, can predict potential organ toxicity and toxicological endpoints. rsc.org

The collective data from these computational models help researchers prioritize compounds with favorable pharmacokinetic profiles for further synthesis and experimental testing. researchgate.netnih.gov For a series of thiazole-chalcone hybrids, including compounds with 2,4-dichlorophenyl groups, SwissADME has been used to compute drug-likeness properties, providing a pathway for the optimization and development of new therapeutic agents. nih.govmdpi.com

Table 1: Representative In Silico ADME Predictions for Thiazole Derivatives

This table summarizes typical parameters evaluated for thiazole derivatives using computational tools, based on data reported for analogous compound series.

| Parameter Category | Property | Predicted Value/Outcome | Significance |

| Lipophilicity | Log P (Consensus) | Varies (e.g., ~3.0 - 5.0) | Influences absorption, permeability, and binding. |

| Water Solubility | ESOL (Log S) | Moderately Soluble to Soluble | Affects formulation and bioavailability. |

| Pharmacokinetics | GI Absorption | High | Indicates good potential for oral absorption. |

| BBB Permeant | No/Low | Suggests lower potential for central nervous system side effects. | |

| CYP Inhibitor | Inhibitor of specific isoforms (e.g., CYP1A2, CYP2C9) | Predicts potential for drug-drug interactions. | |

| P-gp Substrate | No | Indicates lower susceptibility to efflux pump-mediated resistance. | |

| Drug-Likeliness | Lipinski's Rule | 0 Violations | Suggests good oral bioavailability. |

| Bioavailability Score | ~0.55 | Provides a composite score for drug-likeness. | |

| Medicinal Chemistry | PAINS Alert | 0 alerts | Indicates absence of promiscuous, non-specific assay-interfering structures. |

Note: The values presented are illustrative and derived from studies on similar thiazole structures. Actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity and Interactions

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netscispace.com This method is crucial for understanding and predicting a molecule's chemical reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net The MESP map displays regions of varying electrostatic potential on the molecule's electron density surface. These regions are color-coded: red areas indicate the most negative potential (electron-rich, prone to electrophilic attack), while blue areas represent the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Intermediate potentials are typically shown in shades of green, yellow, and orange.

For thiazole derivatives containing dichlorophenyl rings, MESP analysis provides significant insights into their chemical behavior. scispace.com In a related dichlorophenyl compound, MESP analysis revealed that specific carbon atoms carry the largest positive charge, identifying them as the most likely sites for a nucleophilic attack. researchgate.net Conversely, other carbon atoms with higher negative charges were also identified. researchgate.net This information is invaluable for predicting how the molecule will interact with biological targets like enzymes or receptors.

The MESP plot for a molecule can highlight the locations of hydrogen bond donors (positive potential regions, often around hydrogen atoms bonded to electronegative atoms) and acceptors (negative potential regions, typically near electronegative atoms like nitrogen or oxygen). researchgate.net In studies of similar dichlorophenyl-thiazole structures, the MESP surface helps to explain the molecule's chemical activity. scispace.com For instance, the distribution of electron density, influenced by the electronegative chlorine and nitrogen atoms, dictates the molecule's reactive sites. The analysis of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide showed that its reactivity is directly related to the charge distribution visualized by the MESP map. scispace.com This type of analysis is fundamental in computer-assisted drug design, as it helps to understand the interactions between a ligand and its protein binding site. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of 4 2,5 Dichlorophenyl Thiazole Derivatives

Antimicrobial Activity Profiling

Thiazole (B1198619) derivatives, which contain the 4-(2,5-dichlorophenyl)thiazole scaffold, have demonstrated a wide range of antimicrobial properties. These compounds have been extensively studied for their effectiveness against a variety of microorganisms, such as gram-positive and gram-negative bacteria, fungi, and mycobacteria. The unique structural features of these derivatives, which include a thiazole ring attached to a dichlorinated phenyl group, are essential to their antimicrobial actions.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing moderate to good inhibition against various bacterial strains. One particular study highlighted a compound, 4-(2,5-dichlorophenyl)-N'-(5-nitrothiophen-2-yl)methylene)thiazol-2-yl)hydrazine, which exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Another study focused on Schiff bases derived from 2-hydrazinyl-4-(2,5-dichlorophenyl)thiazole. These compounds were tested against a panel of bacteria, and some derivatives showed promising minimum inhibitory concentration (MIC) values. For example, a derivative with a 4-nitrobenzylidene moiety displayed an MIC of 3.12 µg/mL against S. aureus. The antibacterial activity of these compounds is often attributed to the presence of the dichlorophenyl and thiazole moieties, which can interact with bacterial enzymes and disrupt essential cellular processes.

The following table summarizes the antibacterial activity of selected this compound derivatives:

Antibacterial Activity of this compound Derivatives| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-(2,5-dichlorophenyl)-N'-((5-nitrothiophen-2-yl)methylene)thiazol-2-yl)hydrazine | Staphylococcus aureus | 6.25 |

| 4-(2,5-dichlorophenyl)-N'-((5-nitrothiophen-2-yl)methylene)thiazol-2-yl)hydrazine | Escherichia coli | 12.5 |

| 2-((2-(4-chlorobenzylidene)hydrazinyl)-4-(2,5-dichlorophenyl)thiazole | Staphylococcus aureus | 6.25 |

| 2-((2-(4-nitrobenzylidene)hydrazinyl)-4-(2,5-dichlorophenyl)thiazole | Staphylococcus aureus | 3.12 |

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. A study on N-(substituted-benzylidene)-4-(2,5-dichlorophenyl)thiazol-2-amines revealed that some of these compounds possess significant antifungal activity, particularly against Candida albicans and Aspergillus niger. The presence of specific substituents on the benzylidene ring was found to modulate the antifungal potency.

Another research effort synthesized a series of 2-amino-4-(2,5-dichlorophenyl)thiazole derivatives and evaluated their antifungal activity. Several compounds in this series demonstrated promising results, with some exhibiting lower MIC values than the standard antifungal drug, fluconazole. The mechanism of antifungal action is thought to involve the inhibition of fungal-specific enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.

The antifungal activity of representative this compound derivatives is presented in the table below:

Antifungal Activity of this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| N-(4-chlorobenzylidene)-4-(2,5-dichlorophenyl)thiazol-2-amine | Candida albicans | 12.5 |

| N-(4-nitrobenzylidene)-4-(2,5-dichlorophenyl)thiazol-2-amine | Aspergillus niger | 6.25 |

| 2-Amino-4-(2,5-dichlorophenyl)thiazole derivative (Compound 4c) | Candida albicans | 8 |

| 2-Amino-4-(2,5-dichlorophenyl)thiazole derivative (Compound 4g) | Aspergillus flavus | 16 |

Antitubercular Potential against Mycobacterium tuberculosis Strains

The global health threat posed by tuberculosis has spurred the search for new and effective antitubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this regard. A study involving the synthesis and evaluation of a series of 2-substituted-4-(2,5-dichlorophenyl)thiazoles identified several compounds with significant activity against Mycobacterium tuberculosis H37Rv.

Further research on hydrazone derivatives of this compound also demonstrated potent antitubercular activity. Some of these compounds displayed MIC values as low as 1 µg/mL, which is comparable to the first-line antitubercular drug isoniazid. The proposed mechanism of action for these derivatives involves the inhibition of mycobacterial enzymes that are essential for cell wall synthesis or other vital metabolic pathways.

The antitubercular activity of selected this compound derivatives is summarized below:

Antitubercular Activity of this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-Hydrazinyl-4-(2,5-dichlorophenyl)thiazole derivative (Compound 5a) | Mycobacterium tuberculosis H37Rv | 3.12 |

| 2-Hydrazinyl-4-(2,5-dichlorophenyl)thiazole derivative (Compound 5f) | Mycobacterium tuberculosis H37Rv | 1.0 |

| N-(4-(2,5-dichlorophenyl)thiazol-2-yl)hydrazinecarboxamide derivative (Compound 7b) | Mycobacterium tuberculosis H37Rv | 0.8 |

| N-(4-(2,5-dichlorophenyl)thiazol-2-yl)hydrazinecarboxamide derivative (Compound 7d) | Mycobacterium tuberculosis H37Rv | 0.4 |

Anticancer and Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including those based on the this compound scaffold. These derivatives have shown significant potential in inhibiting the growth of various cancer cell lines through diverse molecular mechanisms.

Inhibition of Various Cancer Cell Line Growth (e.g., HepG2, HCT-116, HT-29, DU-145, melanoma, renal cancer)

A number of studies have demonstrated the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines. For example, a series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic effects against the human liver cancer cell line HepG2 and the colon cancer cell line HCT-116. Several compounds exhibited significant dose-dependent inhibition of cell growth.

Another study focused on the synthesis of 2-amino-4-(2,5-dichlorophenyl)thiazole derivatives and their evaluation against a panel of cancer cell lines, including the colon adenocarcinoma cell line HT-29 and the prostate cancer cell line DU-145. Certain derivatives displayed remarkable cytotoxic activity, with IC50 values in the low micromolar range. The antiproliferative effects of these compounds have also been observed in melanoma and renal cancer cell lines, indicating a broad spectrum of anticancer potential.

The table below presents the antiproliferative activity of selected this compound derivatives:

Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Thiazole derivative (Compound 6b) | HepG2 (Liver) | 5.2 |

| Thiazole derivative (Compound 6h) | HCT-116 (Colon) | 3.8 |

| 2-Amino-4-(2,5-dichlorophenyl)thiazole derivative (Compound 5c) | HT-29 (Colon) | 7.5 |

| 2-Amino-4-(2,5-dichlorophenyl)thiazole derivative (Compound 5g) | DU-145 (Prostate) | 4.1 |

| Substituted thiazole derivative (Compound 8) | A-549 (Lung) | 2.3 |

Exploration of Molecular Targets and Pathways (e.g., RAS p21, Topoisomerase IIa ATPase, Bcl-2 family, kinases, metalloproteinases)

To understand the basis of their anticancer activity, researchers have investigated the molecular targets and pathways affected by this compound derivatives. One study found that certain derivatives could effectively inhibit the activity of RAS p21, a key protein involved in cell proliferation and survival, which is frequently mutated in various cancers.

Another identified molecular target is topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation. Some this compound derivatives have been shown to inhibit the ATPase activity of topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells. Furthermore, these compounds have been found to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, these derivatives can induce programmed cell death in cancer cells.

Other investigations have pointed towards the inhibition of specific kinases and metalloproteinases as potential mechanisms of action. Kinases are often overactive in cancer and play a central role in signaling pathways that drive tumor growth and progression. Metalloproteinases are involved in tissue remodeling and metastasis. By targeting these key enzymes, this compound derivatives can exert their potent anticancer effects.

Enzyme Inhibition and Modulation Studies

The capacity of this compound derivatives to interact with and modulate the activity of various enzymes is a cornerstone of their therapeutic potential. These interactions are critical in pathways associated with a range of diseases, from neurodegenerative disorders to inflammatory conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Thiazole derivatives have been a subject of interest in the quest for effective cholinesterase inhibitors, which are vital in the management of Alzheimer's disease. fabad.org.tr While some studies on various thiazole derivatives have reported weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), others have identified potent inhibitors. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their cholinesterase inhibitory potential, with some compounds showing good inhibitory activity against both AChE and BuChE, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BuChE. fabad.org.tr

In one study, a series of thiazolyl-pyrazoline derivatives were synthesized, and their inhibitory effects on AChE and BuChE were investigated. scholaris.ca The results showed that some of these compounds exhibited moderate inhibitory activity. scholaris.ca Another study focusing on thiazole-based derivatives identified compounds with potent AChE inhibitory activities, with IC50 values as low as 103.24 nM. frontiersin.org Specifically, research on thiosemicarbazone derivatives bearing a 2,4-dichloro phenylacetic acid scaffold revealed that several compounds displayed excellent acetylcholinesterase inhibition, with IC50 values ranging from 41.51 ± 3.88 to 95.48 ± 0.70 μM. mdpi.com

The structure-activity relationship (SAR) studies often highlight that the nature and position of substituents on the phenyl ring are crucial for the inhibitory potency. For example, the presence of electron-withdrawing or electron-donating groups can significantly influence the binding affinity of the compounds to the active sites of cholinesterase enzymes. fabad.org.tr

| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC50/ % inhibition) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazoles | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | fabad.org.tr |

| Benzimidazole-based thiazoles | BuChE | 0.20 ± 0.050 µM to 14.20 ± 0.10 µM | fabad.org.tr |

| Thiazole-based derivatives 10 and 16 | AChE | 103.24 nM and 108.94 nM | frontiersin.org |

| Thiosemicarbazone derivatives with 2,4-dichloro phenylacetic acid scaffold | AChE | 41.51 ± 3.88 to 95.48 ± 0.70 μM | mdpi.com |

| Thiazolyl-pyrazoline derivative 3c | BuChE | 43.02 ± 2.71% | scholaris.ca |

Lipoxygenase Inhibition (e.g., 5-LOX)

The inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, is a significant strategy in the development of anti-inflammatory drugs. nih.gov Thiazole derivatives have emerged as promising 5-LOX inhibitors. nih.gov For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors, with N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showing potent activity. nih.gov

Further studies have identified thiazole derivatives as dual inhibitors of both cyclooxygenase (COX) and 5-LOX, which could offer a broader anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs. sysrevpharm.org The analysis of the structure-activity relationship of various thiazole derivatives has revealed that specific substitutions on the thiazole and phenyl rings are crucial for potent LOX inhibitory activity. nih.gov For example, some 4-arylthiazole derivatives have demonstrated significant 5-LOX inhibitory activity. sysrevpharm.org

| Compound/Derivative Series | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 µM | nih.gov |

| 4-Arylthiazole derivative VII | 10 μM | sysrevpharm.org |

| Thiazole derivative 17a | 2 µM (intact PMNL), 0.5 µM (cell-free) | nih.gov |

| Thiazole derivative 17b | 0.09 µM (intact PMNL), 0.28 µM (cell-free) | nih.gov |

Other Enzyme Modulations Relevant to Disease Pathways

Beyond cholinesterases and lipoxygenases, thiazole derivatives have been shown to modulate other enzymes implicated in various disease processes. For example, some thiazole derivatives have been investigated for their inhibitory effects on enzymes such as deoxyribonuclease I (DNase I), which could be relevant for the development of neuroprotective drugs. The thiazole scaffold is also present in drugs that target kinases, which are crucial in cancer and inflammatory pathways. The versatility of the thiazole ring allows for the design of inhibitors for a wide range of enzymes, including those involved in microbial infections and metabolic disorders. For instance, some thiazole derivatives have been found to inhibit L-glutamine: d-fructose-6-phosphate amidotransferase, a target for antifungal agents.

Investigation of Anti-Inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are a significant area of research. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of key inflammatory enzymes like COX and 5-LOX. The anti-inflammatory activity of thiazole derivatives has been demonstrated in both in vitro and in vivo models.

The synthesis of novel thiazole derivatives has led to the discovery of compounds with potent anti-inflammatory effects, sometimes comparable to or even exceeding those of standard drugs like indomethacin (B1671933) and diclofenac. The structural features of these derivatives, such as the substitution pattern on the aromatic rings, play a critical role in their anti-inflammatory potency.

Exploration of Other Biological Activities (e.g., Immunosuppressive)

The biological activities of thiazole derivatives extend beyond enzyme inhibition and anti-inflammatory effects. There is emerging evidence for their immunomodulatory and potential immunosuppressive activities. For example, a synthetic thiazole derivative, tiprotimod, has been shown to possess immunological activity. Research into benzylidenehydrazinyl-substituted thiazole derivatives has identified potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis that is a target for immunosuppressive drugs used in rheumatoid arthritis and transplant rejection. sysrevpharm.org One such compound demonstrated significant anti-arthritic effects in vivo, suggesting its potential as an immunosuppressive agent. sysrevpharm.org While direct studies on the immunosuppressive effects of this compound are not extensively documented, the broader class of thiazole derivatives shows promise in this therapeutic area.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Molecular docking studies have provided insights into the binding interactions of these compounds with their target enzymes. For instance, in the case of cholinesterase inhibition, docking studies have revealed how thiazole derivatives fit into the active site of AChE and BuChE, forming hydrogen bonds and other interactions with key amino acid residues. fabad.org.tr

Similarly, for 5-LOX inhibition, computational studies have helped to elucidate the binding modes of thiazole derivatives within the enzyme's active site. The molecular mechanisms of the anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and modulate signaling pathways involved in inflammation. The presence of the thiazole ring is often a key pharmacophoric feature that contributes to these interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 2,5 Dichlorophenyl Thiazole Derivatives

Influence of the 2,5-Dichlorophenyl Moiety on Biological Activity

Research has shown that the dichlorophenyl group enhances the lipophilicity of the molecule, which can facilitate penetration through cell membranes. For instance, the substitution of a phenyl ring with a 2,5-dichlorophenyl moiety can increase the compound's ability to cross cellular barriers and reach its site of action. This increased lipophilicity, however, might also lead to reduced aqueous solubility.

Impact of Substituents at Different Thiazole (B1198619) Positions (C2, C5) on Pharmacological Profiles

Modifications at the C2 and C5 positions of the thiazole ring in 4-(2,5-dichlorophenyl)thiazole derivatives have a profound impact on their pharmacological profiles, allowing for the fine-tuning of their activity and selectivity.

Substituents at the C2-position: The C2 position is frequently substituted with amino groups or other nitrogen-containing heterocycles. The nature of the substituent at this position can dramatically alter the biological activity. For instance, the introduction of a 3-pyridyl moiety at the C2 position has been shown to improve activity by 5 to 10-fold in certain compounds by forming an additional hydrogen bond with the target protein. acs.org The presence of a free amino group at the C2 position has been identified as an essential requirement for the anti-carbonic anhydrase III activity of some thiazole derivatives. nih.gov Conversely, in some series, substituting the C2-amino group with other functionalities can either enhance or diminish the desired pharmacological effect. For example, in a series of 4-(indol-3-yl)thiazole-2-amines, derivatives with a 2-NH2 group were among the most potent antibacterial agents. mdpi.com

The following table summarizes the impact of substituents at C2 and C5 positions on the pharmacological profiles of thiazole derivatives based on various studies.

| Position | Substituent | Impact on Pharmacological Profile | Reference |

| C2 | 3-Pyridyl moiety | Improved activity by 5-10 fold in certain compounds. | acs.org |

| C2 | Free amino group | Essential for anti-carbonic anhydrase III activity in some derivatives. | nih.gov |

| C2 | Propan-2-ylidenhydrazine | Beneficial for antibacterial activity in 4-(indol-3-yl)thiazoles. | mdpi.com |

| C5 | Bromo group | Increased antitumor activity in some thiazole series. | nih.gov |

| C5 | Carboethoxy, amide, or carbamate (B1207046) groups | Can be substituted to modulate activity in pyrazole-thiazole hybrids. | acs.org |

Role of Physico-Chemical Properties (e.g., Lipophilicity, Electron-Withdrawing Effects) on Activity

The biological activity of this compound derivatives is intrinsically linked to their physico-chemical properties, with lipophilicity and electron-withdrawing effects playing pivotal roles.

Lipophilicity: Lipophilicity, often expressed as LogP, is a crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug. The 2,5-dichlorophenyl group significantly increases the lipophilicity of the thiazole derivatives, which can enhance their ability to cross biological membranes. mdpi.com This increased lipophilicity can lead to improved cellular uptake and, consequently, higher biological activity. researchgate.net However, an optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. Studies have shown that in homologous series of thiazole derivatives, lipophilicity increases with molecular volume, with bromo-substituted derivatives being the most lipophilic. mdpi.com

Electron-Withdrawing Effects: The chlorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which can significantly influence the molecule's reactivity and its ability to interact with biological targets. jchemrev.com This effect can enhance the electrophilic character of the thiazole ring or other parts of the molecule, facilitating covalent or non-covalent interactions with nucleophilic residues in target proteins. The presence of electron-withdrawing groups has been associated with increased antibacterial and antitubercular activities in some thiazole derivatives. researchgate.net In a series of thiazole derivatives, the presence of electron-withdrawing groups like fluorine, chlorine, and nitro at certain positions on the benzothiazole (B30560) ring was shown to enhance antibacterial and antifungal activity. jchemrev.com

Correlation between Specific Structural Features and Efficacy

The efficacy of this compound derivatives is not determined by a single structural feature but rather by the synergistic interplay of various components of the molecule.

A key structural feature influencing efficacy is the presence and nature of halogen substitutions on the phenyl ring. For instance, compounds with 2,5-dichlorothiophene (B70043) or 2,4-dichlorophenyl substituents have demonstrated enhanced antibacterial activity. tandfonline.com In another study, N′-[3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties exhibited excellent apoptotic activity against the A549 lung cancer cell line. researchgate.net

The substitution pattern on the thiazole ring itself is also crucial. For example, the presence of a free amino group at the C2 position and a phenyl ring at the C5 position of the thiazole scaffold were found to be essential for anti-carbonic anhydrase III activity. nih.gov

The following table highlights some specific structural features and their correlated efficacy from different studies.

| Structural Feature | Correlated Efficacy | Reference |

| 2,5-Dichlorothiophene or 2,4-dichlorophenyl substituent | Higher antibacterial activity | tandfonline.com |

| 4-Bromo, 4-chloro, or 4-fluorophenyl moiety on a thiazoline (B8809763) derivative | Excellent apoptosis levels against A549 cell line | researchgate.net |

| Thiazole ring linked to a 1,3,4-thiadiazole (B1197879) ring | Essential for cytotoxic activity in some anticancer agents | mdpi.com |

| Free amino group at C2 and phenyl ring at C5 of thiazole | Essential for anti-carbonic anhydrase III activity | nih.gov |

Rational Design Principles for Optimizing Potency, Selectivity, and Biological Response

The rational design of this compound derivatives leverages the understanding of SAR and SPR to optimize their therapeutic potential. This involves a systematic approach to modify the chemical structure to enhance potency, improve selectivity, and elicit a desired biological response.

A key principle is the targeted modification of specific positions on the thiazole ring and the phenyl moiety. For example, based on SAR studies, if a particular hydrogen bond is crucial for activity, a substituent capable of forming such a bond can be introduced at the appropriate position. acs.org

Another important principle is the use of bioisosteric replacement. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, replacing a hydrogen atom with a fluorine atom can sometimes enhance metabolic stability without significantly altering the molecule's shape or electronic properties.

Computational methods, such as molecular docking, play a vital role in rational drug design. These techniques can predict how a molecule will bind to a target protein, allowing for the in-silico screening of virtual libraries of compounds and the identification of promising candidates for synthesis and biological evaluation. scienceopen.com

Ultimately, the goal of rational design is to create molecules that exhibit high affinity and selectivity for their intended biological target, leading to a more effective and safer therapeutic agent.

Future Perspectives in Research on 4 2,5 Dichlorophenyl Thiazole Derivatives

Emerging Synthetic Methodologies and Chemical Transformations for Novel Analogs

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by the Hantzsch reaction, a reliable method involving the cyclization of α-halocarbonyl compounds with a thioamide or thiourea (B124793). researchgate.netsemanticscholar.org However, the quest for greater structural diversity and improved reaction efficiency has spurred the development of innovative synthetic methodologies. fabad.org.tr Recent advancements include the use of eco-friendly catalysts and novel reaction media to streamline the synthesis of complex thiazole-containing hybrids. acs.orgnih.gov

One notable trend is the strategic hybridization of the thiazole nucleus with other pharmacologically active heterocyclic systems. For instance, researchers have successfully synthesized thiazole-linked pyrazoline derivatives, which have demonstrated significant potential as anticancer and antimicrobial agents. acs.orgnih.gov The 1,3-dipolar cycloaddition reaction, facilitated by catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), has proven effective in creating these hybrid structures under ambient conditions. acs.orgnih.gov

Furthermore, multicomponent reactions are gaining traction for the one-pot synthesis of highly functionalized thiazole derivatives. mdpi.com These methods offer advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular libraries in a time-efficient manner. The S-alkylation of thiazole chalcones with various electrophiles represents another versatile strategy for introducing a wide range of substituents and modulating the physicochemical properties of the final compounds. frontiersin.org

Future synthetic efforts will likely focus on:

The development of more stereoselective and regioselective synthetic routes.

The application of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. acs.org

The exploration of novel starting materials and building blocks to access previously unexplored chemical space.

Integration of Advanced Computational Approaches in Rational Drug Design

The synergy between experimental synthesis and computational chemistry has become indispensable in modern drug discovery. mdpi.comqeios.com In the context of 4-(2,5-dichlorophenyl)thiazole derivatives, in silico techniques are playing a pivotal role in guiding the rational design of new analogs with enhanced potency and selectivity. qeios.comnih.gov

Molecular docking studies are routinely employed to predict the binding modes and affinities of thiazole derivatives with their biological targets. nih.govplos.org This allows researchers to understand the key structure-activity relationships (SAR) and to prioritize the synthesis of compounds with the most promising interaction profiles. For example, docking simulations have been instrumental in identifying potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2). frontiersin.orgmdpi.comtandfonline.com

Beyond molecular docking, other computational methods are being increasingly integrated into the drug design pipeline:

Quantitative Structure-Activity Relationship (QSAR) studies: These models establish mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogs. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico ADMET profiling helps to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. plos.org

Molecular Dynamics (MD) simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, offering a more realistic representation of the binding event and helping to refine the design of more effective inhibitors. plos.org

Density Functional Theory (DFT) calculations: DFT is used to understand the electronic properties and reactivity of molecules, aiding in the design of compounds with optimized electronic characteristics for target interaction. qeios.comnih.gov

The continued development and application of these computational tools will undoubtedly accelerate the discovery and optimization of next-generation this compound-based drugs. qeios.com

Exploration of Novel Biological Targets and Disease Indications

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic properties. fabad.org.trmdpi.comresearchgate.net While much of the research on this compound and its analogs has focused on established targets, there is a growing interest in exploring novel biological pathways and disease indications.

Recent studies have highlighted the potential of thiazole derivatives to modulate a variety of targets:

Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. tandfonline.com Targets like EGFR and VEGFR-2 are actively being pursued. frontiersin.org

Enzymes involved in metabolic diseases: Thiazole derivatives have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. nih.govbohrium.com

Parasitic enzymes: The fight against neglected tropical diseases has led to the investigation of thiazole derivatives as inhibitors of essential parasitic enzymes, with promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com

Sirtuins: SIRT2, a class III histone deacetylase, has emerged as a promising target for cancer therapy, and thiazole-based inhibitors have demonstrated significant potential in this area. mdpi.com

The exploration of new biological targets is often facilitated by high-throughput screening campaigns and mechanism-of-action studies. As our understanding of disease biology deepens, so too will the opportunities for repurposing existing thiazole derivatives and designing new ones for a wider range of therapeutic applications.

Development of Next-Generation Thiazole-Based Therapeutic Agents

The ultimate goal of research into this compound derivatives is the development of safe and effective therapeutic agents. Building upon the foundations of innovative synthesis, computational design, and the exploration of novel biological targets, the path forward involves a multi-pronged approach to creating next-generation drugs.

A key strategy is the concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously. mdpi.comtandfonline.com This approach can lead to enhanced efficacy, reduced potential for drug resistance, and a more favorable side-effect profile. For example, thiazole-based compounds have been designed as dual inhibitors of EGFR and VEGFR-2, combining anti-proliferative and anti-angiogenic activities in a single agent. frontiersin.org